molecular formula C18H18O2 B7906533 1,6-Diphenyl-1,5-hexadiene-3,4-diol CAS No. 321307-10-2

1,6-Diphenyl-1,5-hexadiene-3,4-diol

Cat. No.: B7906533
CAS No.: 321307-10-2
M. Wt: 266.3 g/mol
InChI Key: AVIIWHKOUNFPIY-PHEQNACWSA-N
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Description

1,6-Diphenyl-1,5-hexadiene-3,4-diol is a dihydroxy-substituted conjugated diene with phenyl groups at the terminal positions. For example, 1,6-diphenyl-1,5-hexadiene-3,4-dione (a diketone precursor) is used in synthesizing triarylethenyl imidazoles via condensation with cinnamaldehyde derivatives . The diol form likely serves as a reduced or stabilized intermediate in related reactions, with hydroxyl groups enhancing hydrogen-bonding capacity and solubility compared to the dione.

Properties

IUPAC Name

(1E,5E)-1,6-diphenylhexa-1,5-diene-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-14,17-20H/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIIWHKOUNFPIY-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C(C=CC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(O)C(O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259891
Record name (1E,5E)-1,6-Diphenyl-1,5-hexadiene-3,4-diol
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Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321307-10-2, 4403-20-7
Record name (1E,5E)-1,6-Diphenyl-1,5-hexadiene-3,4-diol
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Record name Hydrocinnamoin
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Record name (1E,5E)-1,6-Diphenyl-1,5-hexadiene-3,4-diol
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Record name 1,6-diphenylhexa-1,5-diene-3,4-diol
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Preparation Methods

1,6-Diphenyl-1,5-hexadiene-3,4-diol can be synthesized through several synthetic routes. One common method involves the pinacolic reduction of acrolein, which leads to the formation of the desired diol. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . Industrial production methods may involve similar reduction processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,6-Diphenyl-1,5-hexadiene-3,4-diol undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

1,6-Diphenyl-1,5-hexadiene-3,4-diol features a hexadiene backbone with two phenyl groups and hydroxyl groups at the 3 and 4 positions. Its molecular formula is C18H18O2C_{18}H_{18}O_2 with a molecular weight of approximately 266.34 g/mol. The compound has a melting point of 155 °C and a predicted boiling point of 491.8 °C .

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties :

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties that may protect cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .

Material Science

The unique structural features of this compound make it suitable for applications in material science:

  • Fluorescent Probes : Compounds with similar structures are used as fluorescent probes to study membrane fluidity and dynamics in biological systems .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • It can be utilized to synthesize more complex organic molecules due to its reactive hydroxyl groups .
  • Its derivatives can be employed in creating polymers or other materials with specific properties.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of this compound through various assays. The results showed that the compound effectively scavenged free radicals, indicating its potential use in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Synthesis of Derivatives

Research focusing on the synthesis of derivatives from this compound demonstrated its versatility. By modifying the hydroxyl groups or introducing additional functional groups, researchers were able to create compounds with enhanced biological activity or improved material properties.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
1,6-Diphenyl-1,3,5-hexatrieneContains three double bondsUsed as a fluorescent probe for studying membrane fluidity
3,4-Dimethyl-1,6-diphenyl-1,5-hexadiyneSimilar hexadiene framework with methyl substitutionsAlters physical properties due to methyl substitutions
HydrocinnamoinContains a similar phenolic structureExhibits different reactivity patterns due to structural differences

Mechanism of Action

The mechanism by which 1,6-Diphenyl-1,5-hexadiene-3,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,6-diphenyl-1,5-hexadiene-3,4-diol with structurally or functionally related compounds based on the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Features Key Properties/Applications Reference
This compound Conjugated diene, two phenyl groups, diol Potential intermediate in organic synthesis; hydroxyl groups enable H-bonding
2,5-Dimethyl-1,5-hexadiene-3,4-diol Branched methyl groups, diol Volatile organic compound (VIP score >1.4) in roasted seed oils; contributes to flavor profiles
1,5-Hexadiene-3,4-diol Unsubstituted diene, diol Safety data available (GHS classification); used in industrial research
1,6-Diphenyl-1,5-hexadiene-3,4-dione Conjugated diene, two phenyl groups, diketone Precursor for imidazole synthesis; reacts with cinnamaldehydes under acid catalysis

Key Findings

Reactivity Differences :

  • The diketone analog (1,6-diphenyl-1,5-hexadiene-3,4-dione) readily undergoes condensation with aldehydes (e.g., cinnamaldehyde) to form heterocycles like 2,4,5-tri(arylethenyl)-1H-imidazoles, a reaction driven by the electrophilic carbonyl groups . In contrast, the diol form may exhibit nucleophilic reactivity due to hydroxyl groups, though direct evidence is lacking.
  • The unsubstituted 1,5-hexadiene-3,4-diol lacks phenyl groups, reducing steric hindrance and altering solubility. Safety data for this compound emphasize flammability and skin irritation risks .

Functional Group Impact: Phenyl groups in 1,6-diphenyl derivatives enhance UV absorption and rigidity compared to aliphatic analogs (e.g., 2,5-dimethyl-1,5-hexadiene-3,4-diol). This property is critical in photochemical applications or materials science. Hydroxyl groups in diols increase polarity, making them more soluble in polar solvents than diketones. This difference is pivotal in separation processes (e.g., chromatography) noted in roasted oil analyses .

Applications in Synthesis: The diketone precursor is utilized in multi-component reactions to generate imidazoles, which have applications in medicinal chemistry and optoelectronics .

Biological Activity

1,6-Diphenyl-1,5-hexadiene-3,4-diol is a compound that has garnered attention in recent years due to its potential biological activities. This article will explore its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.

This compound is a polyphenolic compound characterized by the presence of two phenyl groups attached to a hexadiene chain with hydroxyl groups at the 3 and 4 positions. Its chemical structure can be represented as follows:

C18H18O2\text{C}_{18}\text{H}_{18}\text{O}_2

This structure is significant as it contributes to the compound's reactivity and interaction with biological systems.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage.

DPPH Scavenging Activity

One of the common methods to evaluate antioxidant activity is through the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This compound demonstrated significant DPPH scavenging activity with an IC50 value indicating its effectiveness in reducing free radical concentrations.

CompoundIC50 (µg/mL)
This compound14.594
Control (Ascorbic Acid)5.0

This data suggests that while the compound exhibits antioxidant properties, it is less potent than ascorbic acid .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various models. In a study involving liver cells exposed to acetaminophen-induced toxicity, the compound was shown to modulate inflammatory markers such as TNF-α and NF-κB.

Case Study: Hepatoprotective Effects

In vivo studies demonstrated that treatment with this compound led to a significant reduction in liver inflammation and oxidative stress markers. The following table summarizes key findings from this research:

ParameterControl (mg/kg)Treatment (mg/kg)p-value
TNF-α Levels300150<0.001
Lipid Peroxidation (MDA levels)0.400.15<0.01
Glutathione Levels5075<0.05

These results indicate that the compound significantly mitigates liver damage by reducing inflammatory cytokine levels and enhancing antioxidant defenses .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard disk diffusion methods.

MIC Data for Selected Bacteria

Bacterial StrainMIC (µg/mL)
Shewanella baltica500
Vibrio anguillarum1000
Plesiomonas shigelloides750

The compound exhibited moderate inhibitory effects against these pathogens, suggesting its potential as a natural antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Diphenyl-1,5-hexadiene-3,4-diol
Reactant of Route 2
Reactant of Route 2
1,6-Diphenyl-1,5-hexadiene-3,4-diol

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